molecular formula C10H14FN B13225430 1-(2,4-Dimethylphenyl)-2-fluoroethan-1-amine

1-(2,4-Dimethylphenyl)-2-fluoroethan-1-amine

Katalognummer: B13225430
Molekulargewicht: 167.22 g/mol
InChI-Schlüssel: UFCRSPOHJMGYNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethylphenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a dimethylphenyl group attached to a fluoroethanamine moiety

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dimethylphenyl)-2-fluoroethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenyl magnesium bromide with 2-fluoroethanamine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1-(2,4-Dimethylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles like hydroxide or alkoxide ions, resulting in the formation of different substituted products.

Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethylphenyl)-2-fluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dimethylphenyl)-2-fluoroethan-1-amine can be compared with similar compounds such as:

    1-(2,4-Dimethylphenyl)ethan-1-amine: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.

    1-(2,4-Dimethylphenyl)-2-chloroethan-1-amine: Contains a chloro group instead of a fluoro group, leading to variations in its chemical properties and applications.

    1-(2,4-Dimethylphenyl)-2-bromoethan-1-amine:

Eigenschaften

Molekularformel

C10H14FN

Molekulargewicht

167.22 g/mol

IUPAC-Name

1-(2,4-dimethylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C10H14FN/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,12H2,1-2H3

InChI-Schlüssel

UFCRSPOHJMGYNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(CF)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.